molecular formula C9H11NO3 B6285307 4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid CAS No. 1415985-94-2

4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid

Cat. No.: B6285307
CAS No.: 1415985-94-2
M. Wt: 181.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxypropan-2-yl)pyridine-2-carboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is characterized by a pyridine ring substituted with a hydroxypropan-2-yl group and a carboxylic acid group, making it a versatile molecule in various fields of study.

Preparation Methods

The synthesis of 4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with isopropanol in the presence of a base to form the intermediate 2-(2-hydroxypropan-2-yl)pyridine. This intermediate is then oxidized to yield the desired carboxylic acid. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Hydroxypropan-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound finds applications in diverse scientific research areas:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism by which 4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxypropan-2-yl group and the carboxylic acid group play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include 4-hydroxypyridine-2-carboxylic acid and 4-(hydroxymethyl)pyridine-2-carboxylic acid . Compared to these compounds, 4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid has a unique hydroxypropan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications.

Properties

CAS No.

1415985-94-2

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.